2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS Number332074-12-1) is a chemical compound with the molecular formula C₁₅H₁₅N₅O. It falls within the class of pyrimidinones.
Structure: The compound consists of a pyrimidine ring (with a methyl group at position 6) fused to a quinazoline ring (with dimethyl substitution at positions 4 and 7). Additionally, it features an amino group at the quinazoline nitrogen and a hydroxyl group at position 4 of the pyrimidine ring.
Synonyms: It goes by various synonyms, including STK167611, BAS 00916240, and Oprea1_725225.
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Common Reagents and Conditions: While specific reagents and conditions depend on the reaction type, typical reactions could involve oxidation, reduction, or substitution.
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Biology and Medicine: Investigating its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: It might find applications in materials science or as a building block for other compounds.
Mechanism of Action
Targets and Pathways: Unfortunately, detailed information on its mechanism of action is scarce. researchers would study its interactions with specific proteins, enzymes, or cellular pathways.
Comparison with Similar Compounds
Uniqueness: To highlight its uniqueness, we’d need to compare it with structurally related compounds. Unfortunately, without specific analogs, I can’t provide a direct comparison.
Similar Compounds: Some related compounds include other quinazoline derivatives or pyrimidinones.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-4-9-16-13(2)22-20(24-18(16)10-12)26-21-23-17(11-19(27)25-21)14-5-7-15(28-3)8-6-14/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
VYAOXSKVGDHBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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